2-phenoxy-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide
Description
2-Phenoxy-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide is a synthetic small molecule characterized by a propanamide backbone, a phenoxy group, and a tetrahydro-2H-pyran (THP) ring substituted with a thiophen-3-yl moiety.
Properties
IUPAC Name |
2-phenoxy-N-[(4-thiophen-3-yloxan-4-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S/c1-15(23-17-5-3-2-4-6-17)18(21)20-14-19(8-10-22-11-9-19)16-7-12-24-13-16/h2-7,12-13,15H,8-11,14H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLEHRPVLJDFQMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1(CCOCC1)C2=CSC=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Phenoxy-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 327.4 g/mol |
| CAS Number | 2034492-72-1 |
| Density | Not Available |
| Melting Point | Not Available |
| Boiling Point | Not Available |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may modulate enzyme activity and influence various signaling pathways, which could lead to therapeutic effects in diseases such as cancer and infections.
Anticancer Properties
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, a study demonstrated that derivatives of tetrahydro-pyran compounds induce apoptosis in cancer cells, suggesting that this compound may have similar effects. The compound's mechanism may involve the activation of caspases and modulation of cell cycle regulators .
Antimicrobial Activity
Another area of interest is the antimicrobial potential of this compound. Compounds containing phenoxy groups have been reported to exhibit antibacterial and antifungal activities. In vitro studies could explore the efficacy of this compound against various microbial strains.
Case Studies and Research Findings
- Study on Apoptosis Induction : A study found that structurally related compounds induced apoptosis in T47D breast cancer cells with an EC50 value significantly lower than other tested compounds, indicating high potency . This suggests that this compound may also exhibit strong apoptotic effects.
- Antimicrobial Testing : A series of tests conducted on similar phenoxy compounds showed promising results against Gram-positive and Gram-negative bacteria. Future research should specifically target the antimicrobial spectrum of this compound to establish its potential as a therapeutic agent.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with related compounds:
| Compound Name | Anticancer Activity | Antimicrobial Activity |
|---|---|---|
| 2-phenoxy-N-(1-(oxan-4-ylmethyl)-1H-pyrazol-4-yl)propanamide | Moderate | Yes |
| 2-(thiophen)-N-(1H-pyrazol) | High | Moderate |
| 2-phenyloxymethyl-tetrahydropyran derivatives | High | Yes |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogs include propanamide derivatives with variations in aromatic or heterocyclic substituents. Key examples are:
Key Observations :
Heterocyclic Influence: The THP ring in the target compound enhances steric bulk compared to the tetrahydrofuran (THF) ring in ’s compound . Thiophene’s electron-rich nature contrasts with the pyrimidinone and thioether groups in , which may alter binding specificity.
Substituent Effects: The phenoxy group (electron-donating) in the target compound contrasts with the nitro and trifluoromethyl groups (electron-withdrawing) in ’s analog . This difference likely impacts solubility and metabolic stability.
Physicochemical and Pharmacokinetic Properties
- Lipophilicity: The thiophene and phenoxy groups increase logP values compared to the hydroxylated analog in , suggesting enhanced membrane permeability.
- Solubility : The polar THP ring may improve aqueous solubility relative to the fully aromatic nitro-trifluoromethyl analog in .
- Metabolic Stability : The THP ring’s rigidity could reduce cytochrome P450-mediated metabolism compared to flexible THF-based compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
